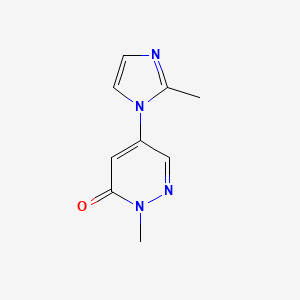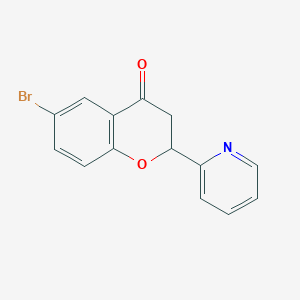
5-Keto-isocaproic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Keto-isocaproic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a formyl group (-CHO) attached to the fourth carbon of a valeric acid chain
准备方法
Synthetic Routes and Reaction Conditions: 5-Keto-isocaproic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyvaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to achieve high yields.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 4-pentenoic acid. This process involves the addition of a formyl group to the double bond of 4-pentenoic acid using a catalyst such as rhodium or cobalt in the presence of carbon monoxide and hydrogen. The reaction is carried out under high pressure and temperature to ensure efficient conversion.
化学反应分析
Types of Reactions: 5-Keto-isocaproic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxyvaleric acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of 4-hydroxyvaleric acid.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, basic or neutral conditions.
Major Products:
Oxidation: 4-Carboxyvaleric acid.
Reduction: 4-Hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Keto-isocaproic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5-Keto-isocaproic acid involves its ability to undergo various chemical transformations. The formyl group is highly reactive and can participate in multiple types of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
4-Formylbenzoic acid: Similar in structure but with a benzene ring instead of a valeric acid chain.
4-Hydroxyvaleric acid: Similar but with a hydroxyl group instead of a formyl group.
Valeric acid: The parent compound without any substituents.
Uniqueness: 5-Keto-isocaproic acid is unique due to the presence of both a carboxylic acid and a formyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC 名称 |
4-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI 键 |
XURWCHPWTSSQIT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)O)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B8557847.png)
![Tert-butyl [2-({4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl}sulfanyl)ethyl]carbamate](/img/structure/B8557858.png)

![2-tert-butyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B8557865.png)
![3-(3,4-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8557881.png)






![2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine](/img/structure/B8557940.png)
